molecular formula C7H15ClN2O2 B6195217 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride CAS No. 2680529-38-6

6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride

Cat. No.: B6195217
CAS No.: 2680529-38-6
M. Wt: 194.7
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Description

6-(Aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride: is a synthetic organic compound characterized by its unique oxazinanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazinanone Ring: The initial step involves the cyclization of a suitable precursor, such as 4,4-dimethyl-1,3-oxazinan-2-one, through a nucleophilic substitution reaction. This can be achieved by reacting the precursor with an appropriate aminomethylating agent under controlled conditions.

    Hydrochloride Formation: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Optimization: Ensuring high yield and purity through optimization of reaction conditions such as temperature, pressure, and reagent concentrations.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

    Safety and Environmental Compliance: Adhering to safety protocols and environmental regulations to minimize hazardous waste and ensure safe handling of chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the oxazinanone ring or the aminomethyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group. Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Formation of oxazinanone derivatives with oxidized amino groups.

    Reduction: Reduced forms of the oxazinanone ring or aminomethyl group.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for exploration as a potential pharmaceutical agent.

Medicine

    Therapeutic Potential: Research is ongoing to evaluate its efficacy in treating various medical conditions, including neurological disorders and infections.

Industry

    Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. The oxazinanone ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 6-Aminomethyl-5,6,7,8-tetrahydropterin

Uniqueness

Compared to similar compounds, 6-(aminomethyl)-4,4-dimethyl-1,3-oxazinan-2-one hydrochloride offers:

  • Enhanced Stability : The oxazinanone ring structure provides greater stability under various conditions.
  • Versatile Reactivity : Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
  • Potential Therapeutic Applications : Unique interactions with biological targets suggest promising therapeutic potential.

Properties

CAS No.

2680529-38-6

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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